REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([O:6][CH3:7])([CH3:5])[CH3:4].O[CH2:9][C:10](CO)(C)[C:11](=[O:13])[CH3:12]>ClCCl>[C:11]([C:10]1([CH3:9])[CH2:7][O:6][C:3]([CH3:5])([CH3:4])[O:2][CH2:1]1)(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(C(C)=O)(C)CO
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The spent resin is separated from the solution by filtration
|
Type
|
CUSTOM
|
Details
|
the residual solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a pale straw-colored liquid which
|
Type
|
CUSTOM
|
Details
|
Yield is 87% of theory and analytical samples are recrystallized from ethyl ether, m.p. 48-50° C
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1(COC(OC1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |